ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate
Overview
Description
Ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate, also known as EFSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EFSA is a member of the sulfonylurea family of compounds and has been synthesized using various methods.
Mechanism of Action
Ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate exerts its biological effects by binding to the sulfonylurea receptor (SUR) on the surface of cells. SUR is a subunit of the ATP-sensitive potassium (KATP) channel, which regulates insulin secretion in pancreatic beta cells and plays a critical role in glucose homeostasis. Binding of ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate to SUR leads to the closure of KATP channels, depolarization of the cell membrane, and subsequent calcium influx, which triggers insulin secretion. ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate also activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which promotes glucose uptake in peripheral tissues.
Biochemical and Physiological Effects
ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate stimulates insulin secretion from pancreatic beta cells and improves glucose uptake in peripheral tissues. In vivo studies have shown that ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate reduces blood glucose levels and improves glucose tolerance in diabetic animal models. ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate has been used as a building block for the synthesis of various polymers and materials, which have been applied in drug delivery and tissue engineering.
Advantages and Limitations for Lab Experiments
One of the advantages of ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate is its potential as an antidiabetic agent. It has been shown to stimulate insulin secretion and improve glucose uptake in peripheral tissues, making it a promising candidate for the treatment of type 2 diabetes. ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate also has potential applications in material science and agriculture, making it a versatile compound for various research fields.
One of the limitations of ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate is its potential toxicity. Studies have shown that ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate can cause cytotoxicity in some cell lines and may have adverse effects on the environment. Therefore, further studies are needed to determine the safety of ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate before it can be used in clinical or agricultural applications.
Future Directions
There are several future directions for the research of ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate. One direction is to investigate its potential as an anticancer agent. Studies have shown that ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate can induce apoptosis in cancer cells and inhibit tumor growth, making it a promising candidate for cancer therapy. Another direction is to explore its potential as a selective herbicide in crops. ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate has been shown to inhibit the growth of various weed species and could be used as a safe and effective herbicide. Finally, further studies are needed to determine the safety of ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate and its potential applications in various fields.
Scientific Research Applications
Ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate has been explored as a potential antidiabetic agent. It has been shown to stimulate insulin secretion from pancreatic beta cells and improve glucose uptake in peripheral tissues. ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate has also been investigated for its anticancer properties. Studies have shown that ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate can induce apoptosis in cancer cells and inhibit tumor growth.
In material science, ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate has been used as a building block for the synthesis of various polymers and materials. It has been incorporated into polymeric matrices for drug delivery applications and used as a crosslinking agent for the preparation of hydrogels.
In agriculture, ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate has been investigated as a potential herbicide. It has been shown to inhibit the growth of various weed species and could be used as a selective herbicide in crops.
properties
IUPAC Name |
ethyl (E)-2-(2,4-difluorophenyl)sulfonyl-3-(4-ethylanilino)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO4S/c1-3-13-5-8-15(9-6-13)22-12-18(19(23)26-4-2)27(24,25)17-10-7-14(20)11-16(17)21/h5-12,22H,3-4H2,1-2H3/b18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDINRQVDVENKG-LDADJPATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=C(C(=O)OCC)S(=O)(=O)C2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C=C(\C(=O)OCC)/S(=O)(=O)C2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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